What is the chemical structure and molecular weight of N-alpha-Trityl-L-leucine diethylamine
What is the chemical structure and molecular weight of N-alpha-Trityl-L-leucine diethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-Trityl-L-leucine diethylammonium salt, a key building block in modern peptide synthesis. The guide details its chemical structure, molecular properties, and synthesis. It further explores the critical role of the trityl protecting group in preventing side reactions and enhancing solubility during solid-phase peptide synthesis (SPPS). Detailed protocols for its use, analytical characterization, and safety considerations are also presented, offering valuable insights for researchers and professionals in drug development and peptide chemistry.
Introduction: The Strategic Importance of Amino Acid Protection in Peptide Synthesis
The synthesis of peptides, particularly long and complex sequences, is a cornerstone of modern drug discovery and development. The process relies on the sequential addition of amino acids, a task that demands precise control over the reactive functional groups. To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, temporary protecting groups are employed for the α-amino group of the amino acids.
The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely utilized N-α-protecting group, especially in the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its acid-labile nature allows for selective removal under mild conditions that do not affect the peptide-resin linkage or many acid-labile side-chain protecting groups. N-α-Trityl-L-leucine diethylammonium salt is a stable, crystalline form of this protected amino acid, offering advantages in handling, storage, and incorporation into peptide chains.
Chemical Structure and Molecular Properties
N-α-Trityl-L-leucine diethylammonium salt is the salt formed between N-α-Trityl-L-leucine and the organic base diethylamine. The presence of the diethylammonium counter-ion enhances the stability and handling properties of the protected amino acid.
Chemical Structure
Caption: Chemical structure of N-α-Trityl-L-leucine diethylammonium salt.
Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₂₉H₃₈N₂O₂ | [1] |
| Molecular Weight | 446.6 g/mol | [1] |
| CAS Number | 3226-94-6 | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis of N-α-Trityl-L-leucine Diethylammonium Salt
The synthesis of N-α-Trityl-L-leucine diethylammonium salt involves the protection of the α-amino group of L-leucine with a trityl group, followed by precipitation of the diethylammonium salt. Several methods have been described for the N-tritylation of amino acids.[3]
General Synthetic Pathway
Caption: General synthetic pathway for N-α-Trityl-L-leucine diethylammonium salt.
Experimental Protocol
The following protocol is a representative method for the synthesis of N-α-Trityl-L-leucine diethylammonium salt.
Materials:
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L-Leucine
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Trityl chloride
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Diethylamine
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Isopropyl alcohol
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Water
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Anhydrous ether
Procedure:
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Dissolve L-leucine in a mixture of water, diethylamine, and isopropyl alcohol.
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To this solution, add trityl chloride in portions with vigorous shaking over a period of one hour at room temperature.
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After the reaction is complete, add water and extract the mixture with chloroform.
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Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness in vacuo.
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To ensure complete removal of the solvent, add a few milliliters of alcohol and repeat the evaporation.
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Dissolve the residue in anhydrous ether.
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Add a few drops of diethylamine and cool the solution to precipitate the diethylammonium salt of N-trityl-L-leucine.
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Wash the precipitate repeatedly with anhydrous ether to remove by-products such as tritylcarbinol and tritylmethylamine.
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Dry the resulting crystalline product under vacuum.
Applications in Peptide Synthesis
The primary application of N-α-Trityl-L-leucine diethylammonium salt is as a protected amino acid building block in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[3]
The Role of the Trityl Group
The bulky trityl group serves several crucial functions:
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Prevention of Side Reactions: The trityl group effectively protects the α-amino group from participating in unwanted reactions during the coupling of the subsequent amino acid.[2]
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Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF), leading to more efficient coupling reactions.[2]
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Inhibition of Racemization: The steric hindrance provided by the trityl group can help to suppress racemization during the activation and coupling steps.[4]
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Mild Deprotection Conditions: The trityl group is readily cleaved by mild acids, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that are orthogonal to the base-labile Fmoc group and the strong acid-labile side-chain protecting groups.[3]
Workflow for Incorporation in SPPS
